4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(3,5-difluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-11-6-10(7-12(14)8-11)5-9-1-3-15-4-2-9;/h6-9,15H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPIZCWERQGUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
Reaction Conditions and Optimization
Detailed Research Findings
- Stereochemical Control: Fluorine atoms on the phenyl ring influence the stereochemistry of the piperidine ring, favoring axial positioning due to dipole interactions, which affects biological activity and physical properties.
- Fluorine Introduction Timing: Early introduction of fluorine substituents can lead to loss during subsequent steps; hence, methods that introduce fluorine-containing groups late in the synthesis improve efficiency.
- Catalyst Selection: Rhodium catalysts with specific ligands (e.g., CAAC) enhance selectivity and yields in hydrogenation steps, critical for obtaining pure isomers.
- Purification: Extraction with organic solvents (dichloromethane, ethyl acetate) followed by drying with anhydrous sodium sulfate and evaporation is standard for isolating intermediates and final products.
- Yield Optimization: Reaction temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity, with typical yields ranging from 60% to 85% for key steps.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation of Pyridines | Dearomatization + hydrogenation with Rh catalyst | High stereoselectivity, good yields | Requires expensive catalysts | 70-85 |
| Alkylation of Piperidine | Nucleophilic substitution with benzyl halide | Late-stage fluorine introduction | Risk of over-alkylation | 60-75 |
| Reduction of Tetrahydropyridines | Formaldehyde addition + catalytic hydrogenation | Adaptable from related fluorophenyl syntheses | Multi-step, moderate complexity | 65-80 |
Chemical Reactions Analysis
Types of Reactions: 4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the piperidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- Drug Design : 4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride serves as a scaffold for developing new drugs targeting central nervous system (CNS) disorders. Its structural similarity to other piperidine derivatives suggests potential activity in treating conditions such as schizophrenia and depression .
- Biological Activity : Studies indicate that the compound exhibits interactions with various receptors, including dopamine and serotonin receptors, which are crucial in mood regulation and psychotic disorders. This interaction profile makes it a candidate for further exploration in drug development .
Biological Research
Mechanism of Action
- The mechanism of action involves modulation of neurotransmitter systems, particularly those related to dopaminergic pathways. The difluorophenyl group can enhance binding affinity to specific receptors, potentially leading to improved therapeutic effects compared to non-fluorinated analogs .
Case Studies
- In vivo studies have shown that derivatives of this compound can significantly reduce hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, indicating its potential efficacy as an antipsychotic agent. For instance, one study identified a derivative (AP163) that displayed dose-dependent effects on locomotion, suggesting its utility in treating dopaminergic disorders .
Chemical Synthesis
Synthetic Routes
- The synthesis of this compound typically involves reactions between piperidine and 3,5-difluorobenzyl chloride under basic conditions. This method allows for the straightforward construction of the piperidine framework while incorporating the difluorophenyl group .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine + 3,5-Difluorobenzyl chloride | Organic solvent (e.g., dichloromethane), base (e.g., NaOH) | High |
| 2 | Hydrochloric acid | Neutralization | Crystallization |
Industrial Applications
Specialty Chemicals
- Beyond pharmaceuticals, this compound is utilized in producing specialty chemicals due to its unique properties. It can be modified to create various derivatives with tailored functionalities for industrial applications.
Mechanism of Action
The mechanism by which 4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4-(2,4-Difluorophenyl)piperidine
- CAS No.: 291289-50-4 ()
- Key Differences : Fluorine substituents at the 2- and 4-positions of the phenyl ring instead of 3,5-positions.
- Impact : Altered electronic properties and steric effects may influence binding affinity to biological targets compared to the 3,5-difluoro analog.
3-(3,5-Difluorophenyl)piperidine
Functional Group Variations
4-(Diphenylmethoxy)piperidine Hydrochloride
- CAS No.: 65214-86-0 (–4, 6–8).
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Differences :
- Substitution with a diphenylmethoxy group instead of a difluorophenylmethyl group.
- Higher lipophilicity due to bulkier aromatic substituents.
- Toxicology : Classified as acutely toxic (harmful upon inhalation, ingestion, or skin contact), but chronic and environmental data are lacking .
Paroxetine Hydrochloride
Substituent Modifications
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
- CAS No.: Not fully disclosed ().
- Key Differences: A phenoxyethyl chain replaces the difluorophenylmethyl group.
Physicochemical and Toxicological Data Comparison
Research and Regulatory Considerations
- Synthesis: Fluorinated piperidines like 4-[(3,5-Difluorophenyl)methyl]piperidine HCl are often synthesized via nucleophilic substitution or reductive amination (e.g., describes analogous pyrrolidinone derivatives) .
- Regulatory Status : Listed in the IECSC (China) but lacks comprehensive safety data under REACH or EPA frameworks .
- Challenges: Limited ecological and chronic toxicity data for many analogs complicate risk assessments .
Biological Activity
4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted at the 4-position with a 3,5-difluorobenzyl group. Its molecular formula is CHClFN, with a molecular weight of 211.26 g/mol. The presence of fluorine atoms can enhance the compound's interaction with biological targets, potentially improving its potency and selectivity for specific receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can modulate the activity of enzymes and receptors, leading to downstream effects that influence cellular processes. The piperidine ring facilitates hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites .
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- CNS Modulation : Its structural similarity to known CNS-active compounds suggests potential antipsychotic or antidepressant properties.
- Antimicrobial Activity : Preliminary studies have indicated that piperidine derivatives can possess antibacterial properties .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, showing promising results in vitro .
- Anti-inflammatory Effects : Some studies suggest that derivatives containing piperidine structures can inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
- Anticancer Activity : A study demonstrated that piperidine derivatives exhibited antiproliferative effects against various cancer cell lines, including breast (MCF7) and liver (HepG2) cancers. The mechanism was linked to apoptosis induction and inhibition of topoisomerase II .
- Enzyme Inhibition Studies : In a comparative study, compounds similar to 4-[(3,5-Difluorophenyl)methyl]piperidine were evaluated for their AChE inhibitory activity. The IC50 values ranged significantly among tested derivatives, highlighting the potential for developing new therapeutic agents targeting neurodegenerative diseases .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of related compounds, showing significant inhibition of COX-2 and iNOS expression in cell models exposed to inflammatory stimuli .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-(3,4-Difluorobenzyl)piperidine hydrochloride | CHClFN | Similar piperidine structure with different fluorine substitution |
| 1-(3,5-Difluorobenzyl)piperazine | CHFN | Contains a piperazine ring instead of piperidine |
| N-(3,5-Difluorobenzyl)-N-methylpiperidine | CHFN | Methyl substitution at nitrogen alters activity |
The unique combination of a difluorophenyl group and a piperidine ring gives this compound distinct pharmacological properties compared to similar compounds. Its specific fluorination pattern may enhance receptor binding affinity and selectivity, making it a valuable candidate for further research in drug development.
Q & A
Q. What synthetic routes are recommended for 4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 3,5-difluorobenzyl chloride and piperidine in the presence of a base (e.g., KOH or NaOH). To optimize yield and purity:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Use recrystallization or column chromatography with ethyl acetate/hexane gradients. Monitor purity via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation and difluorophenyl substitution (e.g., coupling constants for fluorines at δ ~160 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl⁻ counterion .
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks (particle size <10 µm) .
- Decontamination : Spills require neutralization with 5% sodium bicarbonate followed by absorption with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational tools guide the design of derivatives with targeted biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and binding affinities to receptors like histamine H₃ .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier permeability .
- Machine Learning : Train models on SAR data from PubChem to prioritize derivatives with optimal logP (2–4) and pKa (7–9) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that modulate in vivo effects .
- Dose-Response Validation : Replicate in vivo studies with adjusted dosing regimens to align with in vitro IC₅₀ values .
Q. How can stability studies identify degradation pathways under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated aging. Monitor via UPLC-MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life (t₉₀) based on degradation rate constants .
- Degradant Isolation : Use preparative TLC to isolate and characterize major degradants (e.g., hydrolyzed piperidine ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
